2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride
CAS No.: 1141464-90-5
Cat. No.: VC3225844
Molecular Formula: C23H37Cl2N
Molecular Weight: 398.4 g/mol
* For research use only. Not for human or veterinary use.
![2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium Hydrogen Dichloride - 1141464-90-5](/images/structure/VC3225844.png)
Specification
CAS No. | 1141464-90-5 |
---|---|
Molecular Formula | C23H37Cl2N |
Molecular Weight | 398.4 g/mol |
IUPAC Name | 2-[2,6-di(propan-2-yl)phenyl]-3,3-dimethyl-2-azoniaspiro[4.5]dec-1-ene;chloride;hydrochloride |
Standard InChI | InChI=1S/C23H36N.2ClH/c1-17(2)19-11-10-12-20(18(3)4)21(19)24-16-23(15-22(24,5)6)13-8-7-9-14-23;;/h10-12,16-18H,7-9,13-15H2,1-6H3;2*1H/q+1;;/p-1 |
Standard InChI Key | GNHPATZPJSGULD-UHFFFAOYSA-M |
SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.Cl.[Cl-] |
Canonical SMILES | CC(C)C1=C(C(=CC=C1)C(C)C)[N+]2=CC3(CCCCC3)CC2(C)C.Cl.[Cl-] |
Introduction
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride is a complex organic compound with diverse applications in chemistry. It is known for its role as a key intermediate in pharmaceutical development, material science, catalysis, organic synthesis, and analytical chemistry . This compound is also referred to as a cyclohexyl-CAAC (Cyclic(Alkyl)(Amino)Carbene) derivative, highlighting its significance in carbene chemistry .
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders. Its ability to facilitate the creation of complex molecules makes it valuable in medicinal chemistry research .
Material Science
In material science, it is used to enhance the thermal stability and mechanical strength of high-performance polymers. This is essential for developing advanced materials with improved properties .
Catalysis
The compound acts as a catalyst in various chemical reactions, improving reaction rates and yields. This is vital for efficient industrial processes where maximizing productivity is key .
Organic Synthesis
It plays a significant role in organic synthesis by enabling the precise creation of complex molecules. This facilitates research in medicinal chemistry and other areas requiring sophisticated molecular structures .
Analytical Chemistry
In analytical chemistry, it is employed in methods for detecting and quantifying substances, providing valuable data for quality control in manufacturing processes .
Synthesis and Derivatives
The compound can be converted into other derivatives through chemical reactions. For example, treatment with lithium diethylamide results in the formation of 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine, a diethylamine adduct of a cyclic(alkyl)(amino)carbene (CAAC) .
Safety and Handling
2-(2,6-Diisopropylphenyl)-3,3-dimethyl-2-azaspiro[4.5]dec-1-en-2-ium hydrogen dichloride is classified as a hazardous substance due to its potential to cause skin and eye irritation and respiratory tract irritation . Proper handling and storage procedures are necessary to minimize risks.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume